[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine
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Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine is a chemical compound that features a fluorinated thiophene ring and a methoxy-substituted phenyl ring, both attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through a halogenation reaction, where thiophene is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be prepared by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the fluorinated thiophene and methoxy-substituted phenyl rings through an amine linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its bioactive effects.
Comparison with Similar Compounds
[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine can be compared with other similar compounds, such as:
[(2-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: Similar structure but with a methyl group instead of a methoxy group.
[(2-Methoxyphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: Similar structure but without the fluorine atom.
[(5-Fluorothiophen-2-yl)methyl][(2-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H14FNOS |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C13H14FNOS/c1-16-12-5-3-2-4-10(12)8-15-9-11-6-7-13(14)17-11/h2-7,15H,8-9H2,1H3 |
InChI Key |
PZRDZLCLNDASCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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